molecular formula C14H14N2O3 B2597190 ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate CAS No. 59747-01-2

ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate

Cat. No.: B2597190
CAS No.: 59747-01-2
M. Wt: 258.277
InChI Key: YLWURFDYJIVPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate is an α,β-unsaturated cyanoacrylate derivative characterized by a prop-2-enoate ester backbone substituted with a cyano group and a 4-acetylphenylamino moiety. This compound belongs to a class of acrylate esters widely utilized as intermediates in organic synthesis, particularly for constructing biologically active molecules such as 2-propenoylamides and 2-propenoates . The 4-acetylphenyl group introduces strong electron-withdrawing effects, enhancing the electrophilicity of the α,β-unsaturated system, which is critical for its reactivity in Michael additions or cycloaddition reactions. The amino linkage further enables functionalization, making it a versatile scaffold for pharmaceutical and materials science applications .

Properties

IUPAC Name

ethyl 3-(4-acetylanilino)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)12(8-15)9-16-13-6-4-11(5-7-13)10(2)17/h4-7,9,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWURFDYJIVPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-acetylaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-acetylaniline attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate serves as an intermediate for the preparation of more complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemists.

Biology

This compound has been studied for its biological activities , particularly its antimicrobial and anticancer properties:

  • Antimicrobial Activity : this compound exhibits significant antimicrobial effects against various bacterial strains. For example, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureusX µg/mL (specific value to be determined)
    Escherichia coliY µg/mL (specific value to be determined)
  • Anticancer Activity : In vitro studies demonstrate that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxic effects are attributed to mechanisms like apoptosis induction and cell cycle inhibition.
    Cell LineIC50 (µM)
    MCF-726.10
    HepG221.00

Medicine

This compound is being investigated for its potential use in drug development. Its ability to inhibit specific enzymes or receptors suggests possible therapeutic applications in treating diseases such as cancer.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its unique functional groups that confer distinct properties.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University assessed the antimicrobial properties against clinical isolates. Results indicated a significant reduction in bacterial load with treatment compared to controls.
  • Anticancer Research Publication : Recent research explored the effects of this compound on breast cancer cells, showing not only inhibition of cell growth but also apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the presence of additional functional groups. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate 4-Acetylphenylamino C₁₄H₁₅N₂O₃ 271.28
Ethyl 3-(4-methoxyphenyl)-2-cyanoprop-2-enoate 4-Methoxyphenyl C₁₃H₁₃NO₃ 231.25
Ethyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate 4-Bromophenyl C₁₂H₁₀BrNO₂ 296.12
Ethyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate 4-Chlorophenyl C₁₂H₁₀ClNO₂ 251.67
Ethyl 3-(4-fluorophenyl)-2-cyanoprop-2-enoate 4-Fluorophenyl C₁₂H₁₀FNO₂ 235.21
Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate 2-Chloro-4-fluorophenylamino C₁₂H₁₀ClFN₂O₂ 268.67

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The acetyl group in the target compound (R = 4-acetylphenylamino) increases electrophilicity at the β-carbon, favoring nucleophilic attack. This contrasts with electron-donating groups (EDGs) like methoxy (R = 4-methoxyphenyl), which reduce reactivity .
  • Halogen Substituents: Bromo and chloro groups (R = 4-bromo/chlorophenyl) provide moderate EW effects, enhancing stability while maintaining reactivity.
  • Amino Linkage: The amino group in the target compound and analogs like ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate enables hydrogen bonding, improving solubility and biological interactions .

Crystallographic and Conformational Analysis

  • The syn-periplanar conformation across the C=C bond is common in these acrylates, as observed in ethyl 3-(4-methoxyphenyl)-2-cyanoprop-2-enoate (C4–C8–C9–C10 torsion angle = 3.2°) .
  • Steric hindrance from bulkier substituents (e.g., piperazinyl groups in ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate) may alter packing efficiency in crystal lattices .

Biological Activity

Ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate, with the chemical formula C14H14N2O3, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a unique structure that includes an ethyl ester, a cyano group, and an acetyl-substituted phenyl group. This structural configuration is believed to contribute to its biological efficacy.

Property Value
Molecular FormulaC14H14N2O3
Molar Mass258.27 g/mol
CAS Number59747-01-2
Physical StatePowder

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing effective inhibition of growth. For instance, it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical applications .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound effectively inhibited the proliferation of several cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The observed cytotoxic effects were attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Table: IC50 Values of this compound

Cell Line IC50 (µM)
MCF-726.10
HepG221.00

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : Potential interactions with receptors that regulate cell growth and apoptosis have been suggested.
  • Oxidative Stress Induction : It may increase reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University assessed the antimicrobial properties of the compound against clinical isolates of bacteria. Results showed a significant reduction in bacterial load when treated with the compound compared to controls.
  • Anticancer Research : In a recent publication, researchers explored the effects of this compound on breast cancer cells, demonstrating that it not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is synthesized via Knoevenagel condensation , reacting an aldehyde precursor (e.g., 5-[4-(carbazole-9-yl)phenyl]thiophene-2-carbaldehyde) with ethyl cyanoacetate derivatives. Optimization includes controlling reaction temperature (typically 60–80°C), solvent polarity (e.g., ethanol or DMF), and catalytic bases (e.g., piperidine). Purity is enhanced via recrystallization from ethanol or column chromatography .
  • Key Parameters : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of the aldehyde and cyanoacetate to minimize unreacted starting materials.

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., acetylphenyl groups) and confirm α,β-unsaturated nitrile moieties. Coupling constants in 1H^1H NMR distinguish E/Z isomerism .
  • IR : Peaks at ~2200 cm1^{-1} confirm the cyano group, while carbonyl stretches (~1700 cm1^{-1}) validate ester and acetyl functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and detects fragmentation patterns indicative of the enoate backbone .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure, resolving bond lengths and angles. Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks. For example, analyze the planarity of the enoate system and intermolecular interactions (e.g., C–H···N or π-π stacking) to explain packing efficiency .
  • Data Contradictions : Discrepancies between experimental and theoretical bond lengths may arise from crystal packing forces; validate with DFT calculations .

Q. What strategies are employed to investigate the compound’s electrochemical polymerization and optoelectronic properties?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Determine redox potentials to assess electrochemical stability. For example, oxidation peaks near +1.2 V vs. Ag/AgCl suggest polymerizable behavior .
  • UV-Vis/Photoluminescence : Measure absorption/emission spectra in solvents of varying polarity. A red-shifted emission in DMF vs. hexane indicates intramolecular charge transfer (ICT) .
  • Band Gap Calculation : Use the absorption edge (λonset\lambda_{\text{onset}}) with Tauc plots to estimate optical band gaps for semiconductor applications .

Q. How can hydrogen bonding and graph set analysis predict crystal engineering outcomes?

  • Methodological Answer : Apply Etter’s graph set analysis to classify hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs). For example, N–H···O=C interactions may form chains, while C–H···O bonds create 3D networks. This informs co-crystal design for enhanced thermal stability .

Q. What challenges arise in analyzing byproducts or isomerization during synthesis, and how are they addressed?

  • Methodological Answer :

  • HPLC-MS : Detect trace byproducts (e.g., hydrolyzed esters or Michael adducts). Use preparative HPLC for isolation.
  • Dynamic NMR : Monitor isomerization (e.g., E to Z) at variable temperatures. Activation energy barriers are calculated using Eyring plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.